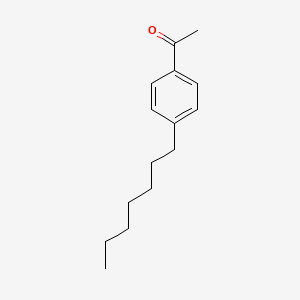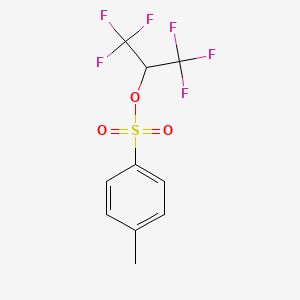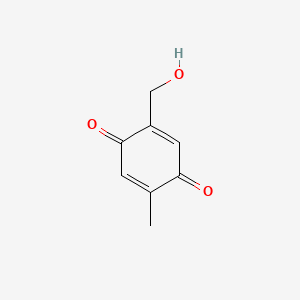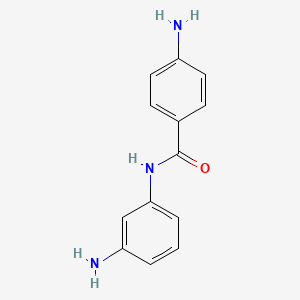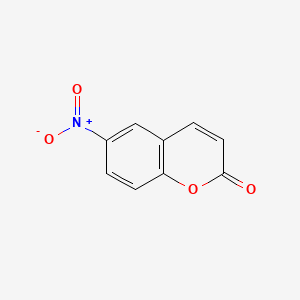
1,9-Dichlorononane
Übersicht
Beschreibung
1,9-Dichlorononane: is an organic compound with the molecular formula C9H18Cl2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound consists of a nine-carbon chain with chlorine atoms attached to the first and ninth carbon atoms. This structure makes it a versatile compound in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,9-Dichlorononane can be synthesized through the chlorination of nonane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Nonane or other inert solvents.
Catalyst: Radical initiators like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,9-Dichlorononane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups like hydroxyl, amino, or alkoxy groups.
Reduction Reactions: The compound can be reduced to nonane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert this compound to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: 1,9-Dihydroxynonane, 1,9-Diaminononane.
Reduction: Nonane.
Oxidation: 1,9-Nonanedioic acid, 1,9-Nonanedial.
Wissenschaftliche Forschungsanwendungen
1,9-Dichlorononane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential use in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,9-Dichlorononane involves its ability to undergo various chemical transformations. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also act as a precursor for the synthesis of more complex molecules, which can interact with specific molecular targets and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,8-Dichlorooctane: Similar structure but with an eight-carbon chain.
1,10-Dichlorodecane: Similar structure but with a ten-carbon chain.
1,9-Dibromononane: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 1,9-Dichlorononane is unique due to its specific chain length and the position of chlorine atoms, which confer distinct reactivity and properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
1,9-dichlorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGRNJZUQCEJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870778 | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821-99-8 | |
| Record name | 1,9-Dichlorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-DICHLORONONANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-dichlorononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-Dichlorononane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DXR427FMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the dehalogenation mechanisms of 1,9-dichlorononane in microorganisms?
A: Research suggests that dehalogenation of this compound can occur under both aerobic and anaerobic conditions, depending on the microorganism and the specific haloalkane. For instance, a Pseudomonas sp. dehalogenated this compound aerobically but not anaerobically. [] Conversely, other microorganisms, like strain ml5-3, could remove halogens from 1-chlorobutane under anaerobic conditions, suggesting the involvement of halidohydrolase. [] Interestingly, resting cells of Pseudomonas sp. grown on n-undecane, but not those grown on glycerol, could dehalogenate this compound in the presence of chloramphenicol. [] This difference highlights the influence of growth conditions on the dehalogenation capability of microorganisms.
Q2: Does the position of the halogen atom on the alkane chain influence its biodegradability?
A: Yes, the position of the halogen atom significantly affects the biodegradability of haloalkanes. Studies revealed that methane-utilizing bacteria primarily dehalogenated short-chained chlorinated hydrocarbons at their terminal positions. [] This preference for terminal dehalogenation suggests that the accessibility of the halogen atom to the microbial enzymes plays a crucial role in the degradation process. Additionally, research demonstrated that while several bacterial strains could dehalogenate 3-chlorinated aliphatic acids, only one could dehalogenate 2-chlorinated aliphatic acids. [] This difference further underscores the importance of the halogen atom's position in dictating the biodegradation pathway.
Q3: Can this compound form inclusion compounds, and what insights can we gain from their characterization?
A: Yes, this compound can form inclusion compounds with host molecules like tris(5-acetyl-3-thienyl)methane (TATM). [] Characterizing these inclusion compounds using techniques like thermogravimetric analysis (TGA), 13C CP/MAS NMR, powder X-ray diffraction, and differential scanning calorimetry (DSC) provides valuable insights into their structural and thermal properties. [] For example, TGA helps determine the host-guest stoichiometric ratios, revealing that this compound forms a 4H:1G inclusion compound with TATM. [] This information is crucial for understanding the molecular organization and interactions within these supramolecular assemblies.
Q4: Has a specific enzyme responsible for dehalogenation of this compound been identified?
A: While research has identified microorganisms capable of dehalogenating this compound, pinpointing the specific enzyme responsible remains an active area of investigation. An enzyme preparation from a soil isolate was shown to release chloride from this compound, suggesting the involvement of a dehalogenase enzyme. [] Further research is needed to isolate, purify, and characterize this enzyme, unraveling the molecular mechanisms behind its dehalogenation activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


